![molecular formula C14H19N3O2S B7643825 N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643825.png)
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline, also known as EPM-01, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline involves its ability to selectively bind to certain targets, such as metal ions or proteins, and induce a specific biological response. In the case of metal ion detection, this compound binds to copper ions and undergoes a conformational change that results in the emission of a fluorescence signal. In the case of anticancer activity, this compound binds to and activates the mitochondrial pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the ability to selectively bind to copper ions and induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit cancer cell migration and invasion, suggesting a potential role in preventing metastasis.
实验室实验的优点和局限性
One of the major advantages of using N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline in lab experiments is its high selectivity for certain targets, such as copper ions or cancer cells. This allows for precise detection or targeting of specific biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline, including the development of new synthesis methods, the exploration of its potential as an anticancer drug, and the investigation of its interactions with other biological targets. Additionally, the use of this compound as a fluorescent probe for the detection of other metal ions or biomolecules is an area of ongoing research. Overall, this compound has shown significant potential for a variety of scientific research applications and is likely to continue to be an area of interest for years to come.
合成方法
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline involves the reaction of 2-ethylpyrazole-3-carboxaldehyde and 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to obtain this compound. This synthesis method has been reported to have a yield of 70-80% and has been optimized for large-scale production.
科学研究应用
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline has been found to have potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit a strong fluorescence signal, making it a useful tool for detecting and quantifying copper ions in biological and environmental samples.
Another area of research interest is the use of this compound as a potential anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and subsequent caspase activation. This compound has also been found to inhibit cancer cell migration and invasion, making it a promising candidate for further development as an anticancer drug.
属性
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-17-13(7-8-16-17)10-15-12-6-5-11(2)14(9-12)20(3,18)19/h5-9,15H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZJOHDSCKRIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC(=C(C=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

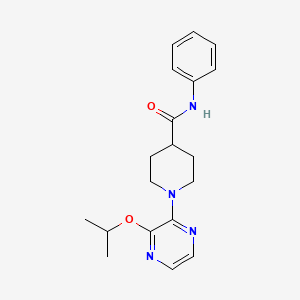
![(2R)-1-[3-(1,3-dimethylpyrazol-4-yl)propanoyl]piperidine-2-carboxylic acid](/img/structure/B7643752.png)
![[5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol](/img/structure/B7643763.png)
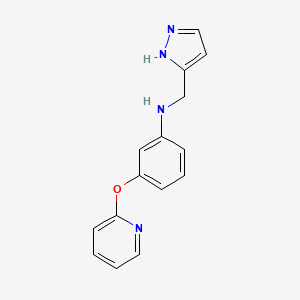
![(2R)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7643772.png)
![5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7643776.png)

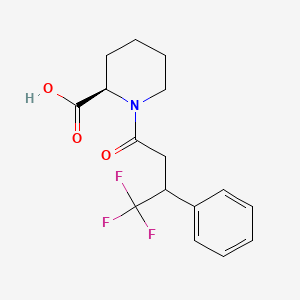
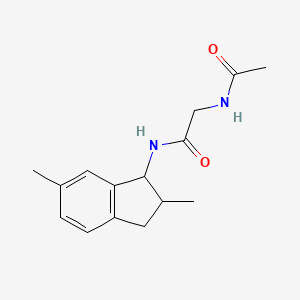
![4-methyl-3-methylsulfonyl-N-[(3,4,5-trifluorophenyl)methyl]aniline](/img/structure/B7643807.png)
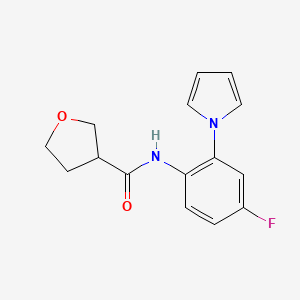
![5-cyano-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7643833.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643837.png)
![4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7643847.png)